Rufloxacin

Beschreibung

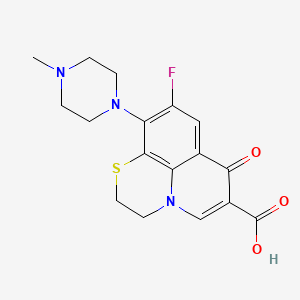

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

7-fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O3S/c1-19-2-4-20(5-3-19)14-12(18)8-10-13-16(14)25-7-6-21(13)9-11(15(10)22)17(23)24/h8-9H,2-7H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJCJBUHJQLFDSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C3C4=C2SCCN4C=C(C3=O)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

106017-08-7 (monohydrochloride) | |

| Record name | Rufloxacin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101363104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6048412 | |

| Record name | Rufloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101363-10-4 | |

| Record name | Rufloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101363-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rufloxacin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101363104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rufloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13772 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rufloxacin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rufloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.0,5,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y521XM2900 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Rufloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042009 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanistic Investigations of Rufloxacin Action

Molecular Mechanisms of Antibacterial Activity

Rufloxacin's antibacterial activity stems from its interference with critical bacterial enzymes responsible for maintaining DNA integrity and facilitating essential genetic processes. cymitquimica.compatsnap.com

This compound primarily targets bacterial DNA gyrase and topoisomerase IV, which are type II topoisomerases crucial for bacterial DNA replication, transcription, and repair. guidetopharmacology.orgpatsnap.compatsnap.com DNA gyrase is essential for introducing negative supercoils into DNA, a process necessary for DNA replication initiation. nih.gov Topoisomerase IV is involved in the decatenation of daughter chromosomes after replication, ensuring their segregation into new cells. nih.gov It also contributes to relaxing positive supercoils. nih.gov By inhibiting these enzymes, this compound disrupts these vital processes. patsnap.comontosight.ai

The inhibition of DNA gyrase and topoisomerase IV by this compound directly impacts bacterial DNA replication, transcription, and repair. patsnap.comontosight.ai These enzymes are vital for managing the supercoiling of bacterial DNA, which is necessary for bacterial survival and proliferation. patsnap.com By blocking the activity of these topoisomerases, this compound prevents the proper unwinding and rewinding of DNA strands required for these processes. patsnap.com

Inhibition of DNA gyrase and topoisomerase IV by fluoroquinolones, including this compound, leads to the formation of stable complexes between the drug, the enzyme, and DNA. asm.org This interaction results in breaks in the bacterial DNA strands. patsnap.compatsnap.com The accumulation of these DNA breaks ultimately triggers bacterial cell death. patsnap.compatsnap.com This mechanism is consistent with the bactericidal nature of this compound. patsnap.com

Bactericidal Effects and Bacterial Species Specificity

This compound exhibits a bactericidal effect, meaning it actively kills bacteria rather than merely inhibiting their growth. patsnap.com Its efficacy can vary depending on the bacterial species. patsnap.com this compound has demonstrated activity against a range of Gram-negative and some Gram-positive organisms. cymitquimica.comguidetopharmacology.org

Studies have evaluated the in vitro activity of this compound against various clinical isolates. For instance, this compound was found to be highly effective against members of the Enterobacteriaceae, inhibiting a large percentage of isolates at a concentration of 1 mg/l. nih.gov It also showed activity against Aeromonas hydrophila and Acinetobacter strains. nih.gov While active against methicillin-susceptible and some methicillin-resistant Staphylococcus aureus strains and coagulase-negative staphylococci, higher concentrations were required for inhibition compared to Enterobacteriaceae. nih.gov this compound showed limited activity against xanthomonads, pseudomonads, and enterococci. nih.gov Specifically, its activity against Pseudomonas aeruginosa was lower compared to ciprofloxacin (B1669076) and norfloxacin (B1679917). nih.gov

A multinational European survey confirmed this compound's in-vitro activity against respiratory and urinary tract pathogens such as Mycoplasma catarrhalis, Haemophilus influenzae, and Klebsiella pneumoniae. oup.com A significant proportion of Staphylococcus aureus isolates were also covered, while Streptococcus pneumoniae and Streptococcus pyogenes were generally not included in its antibacterial spectrum. oup.com

Data on the minimum inhibitory concentrations (MICs) and concentrations inhibiting DNA synthesis by 50% (IC50) for this compound against various bacterial species illustrate its varying potency:

| Bacterial Species | MIC (μg/ml) | IC50 (μg/ml) | Source |

| Staphylococcus aureus | 0.78 | 0.93 | caymanchem.comcaymanchem.com |

| Escherichia coli | 0.78 | 1.03 | caymanchem.comcaymanchem.com |

| Pseudomonas aeruginosa | 12.5 | 38.8 | caymanchem.comcaymanchem.com |

| Proteus morganii | 1.56 | - | caymanchem.comcaymanchem.com |

| Klebsiella pneumoniae | <0.39 | 0.55 | caymanchem.comcaymanchem.com |

| Enterobacter cloacae | <0.39 | 0.66 | caymanchem.comcaymanchem.com |

| Micrococcus luteus (DNA gyrase inhibition) | - | 1.5 mM | caymanchem.comcaymanchem.com |

Note: IC50 for Micrococcus luteus DNA gyrase inhibition is provided in mM, while others are in μg/ml.

Comparative Mechanistic Studies with Other Fluoroquinolones

Comparative studies have examined the mechanism of action of this compound alongside other fluoroquinolones like ofloxacin (B1677185) and fleroxacin (B1672770). oup.comnih.gov These studies often investigate aspects such as DNA synthesis inhibition, intracellular accumulation, and the induction of resistance. oup.comnih.gov

Analysis of DNA synthesis inhibition by this compound and other fluoroquinolones shows that these agents inhibit DNA synthesis at concentrations correlating with their minimum inhibitory concentrations (MICs). oup.comnih.gov For this compound, ofloxacin, and fleroxacin, the concentration inhibiting DNA synthesis by 50% (IC50) was determined from the linear portion of the inhibition curve. oup.com

Comparative studies have indicated that while all tested fluoroquinolones inhibited DNA synthesis, the specific concentrations required varied. oup.comnih.gov this compound's MIC values for most bacteria were reported to be 4-16 times higher than those of ciprofloxacin and norfloxacin. nih.gov Despite these higher MICs, this compound's favorable pharmacokinetic properties have been suggested to contribute to its clinical efficacy. karger.com

Intracellular Accumulation and Killing Kinetics

The intracellular accumulation of this compound has been studied in various bacterial species, including Enterobacteriaceae, Pseudomonas aeruginosa, and staphylococci oup.comoup.comnih.govresearchgate.net. Studies comparing this compound with other fluoroquinolones like ofloxacin and fleroxacin have shown that this compound is accumulated to higher concentrations in all tested bacteria oup.comoup.comnih.govresearchgate.net. The accumulation of quinolones, including this compound, is generally rapid oup.comoup.com. Higher concentrations of these agents tend to accumulate within staphylococci compared to Gram-negative bacteria oup.comoup.comresearchgate.net.

While accumulation is rapid, the steady-state concentration achieved can be influenced by factors such as pH, although for this compound, changes in pH did not significantly affect its fluorescence, which is sometimes used to measure accumulation scispace.com. Intracellular accumulation in Gram-positive bacteria like Staphylococcus aureus is thought to occur via simple diffusion across the cytoplasmic membrane scispace.com. For fluoroquinolones, the concentration accumulated by spheroplasts (cells without a cell wall) was lower than in intact cells, hypothesizing that efflux mechanisms across the cytoplasmic membrane and potentially involving periplasm-spanning and outer membrane proteins in intact cells play a role scispace.com.

Killing kinetics, particularly the rate of killing at the optimum bactericidal concentration (OBC), have also been assessed for this compound against various bacteria oup.comoup.comnih.govresearchgate.net. The decrease in viable count over 60 minutes at the OBC of different fluoroquinolones, including this compound, varied depending on the organism oup.com. For E. coli and Serratia marcescens, the OBC of this compound could not be determined after 1 hour of exposure in one study, unlike the other tested agents and strains oup.com. However, ex vivo studies using urine samples from healthy volunteers showed that this compound maintained a similar killing rate against Escherichia coli and Staphylococcus aureus for up to 72 hours, unlike norfloxacin asm.orgnih.govresearchgate.net. This compound's high and sustained levels in urine contributed to this prolonged antibacterial activity asm.orgnih.gov.

RecA Induction in Escherichia coli

Fluoroquinolones are known to induce the SOS response in Escherichia coli elifesciences.orgacs.org. This response is a global regulatory network activated by DNA damage, and a key protein involved is RecA elifesciences.org. RecA induction in E. coli by this compound has been investigated as part of understanding its mechanism of action oup.comoup.comnih.govresearchgate.net.

The maximum RecA inducing concentrations after a 60-minute exposure to this compound, along with other quinolones like MF961, ofloxacin, and fleroxacin, have been determined in E. coli oup.comoup.comnih.govresearchgate.net. For this compound, MF961, and ofloxacin, the maximum RecA inducing concentration was reported as 0.5 mg/L, while for fleroxacin, it was 0.05 mg/L oup.comoup.comnih.govresearchgate.net. The induction of the SOS response, measured by the increase in RecA expression, is a consequence of the DNA damage caused by fluoroquinolone inhibition of DNA gyrase and topoisomerase IV elifesciences.orgacs.org.

The LexA/RecA-regulated SOS response and stress-induced mutagenesis network are significantly upregulated in wild-type E. coli after exposure to fluoroquinolone antibiotics acs.org. This indicates that this compound, by targeting DNA gyrase, leads to DNA breaks that trigger this cellular stress response pathway.

Table 1: Maximum RecA Inducing Concentrations in E. coli

| Fluoroquinolone | Maximum RecA Inducing Concentration (mg/L) |

| This compound | 0.5 oup.comoup.comnih.govresearchgate.net |

| MF961 | 0.5 oup.comoup.comnih.govresearchgate.net |

| Ofloxacin | 0.5 oup.comoup.comnih.govresearchgate.net |

| Fleroxacin | 0.05 oup.comoup.comnih.govresearchgate.net |

Table 2: Comparative Intracellular Accumulation in Bacteria

| Fluoroquinolone | Accumulation Level (Compared to Ofloxacin, Fleroxacin, MF961) |

| This compound | Higher in all tested bacteria oup.comoup.comnih.govresearchgate.net |

| Other tested agents | Lower than this compound oup.comoup.comnih.govresearchgate.net |

Table 3: Ex Vivo Urine Killing Rate Against E. coli ATCC 25922

| Fluoroquinolone | Killing Rate Maintenance (up to 72 hours) |

| This compound | Maintained asm.orgnih.govresearchgate.net |

| Norfloxacin | Not maintained asm.orgnih.gov |

Pharmacokinetic and Pharmacodynamic Profiling of Rufloxacin

Absorption and Distribution Studies

The pharmacokinetic profile of rufloxacin is characterized by good absorption and extensive tissue distribution, contributing to its prolonged presence in the body.

Oral Absorption and Bioavailability

This compound is well-absorbed following oral administration. youtube.comchemicalbook.com Studies in healthy volunteers have shown rapid absorption, with absorption half-lives ranging from approximately 11 to 17 minutes depending on the dose regimen. researchgate.netkarger.comkarger.com The oral bioavailability in animals (rats, dogs, and monkeys) is reported to be about 60%. karger.compsu.edu In humans, while the absolute bioavailability is not definitively known, studies suggest good absorption. asm.org However, coadministration with antacid preparations containing magnesium and aluminum salts can significantly reduce the absorption of this compound. asm.orgresearchgate.netnih.gov For instance, administration of antacid 5 minutes before this compound resulted in a mean relative bioavailability of 64% compared to administration of this compound alone. asm.orgresearchgate.net When the antacid was administered 4 hours after this compound, the effect on absorption was less pronounced, with a mean relative bioavailability of 87%. asm.orgnih.gov

Plasma Concentration Profiles and Peak Levels

Following oral administration, this compound reaches peak plasma concentrations within a few hours. After a single 400 mg oral dose in healthy volunteers, mean peak plasma concentrations of 4.4 mg/L were achieved at a mean time of 1.9 hours. oup.comnih.gov In studies with repeated oral doses, peak serum concentrations after the first administration ranged from approximately 2.77 to 3.62 µg/ml depending on the dose (300 mg or 400 mg loading dose). researchgate.netkarger.comkarger.com At the end of repeated administration (e.g., 400 mg loading dose followed by 200 mg daily for 5 days or 7-9 days), steady-state serum concentrations were higher, ranging from approximately 3.19 to 4.06 µg/ml researchgate.netkarger.comkarger.com, and peak plasma concentrations increased to 4.51 to 7.26 mg/l. researchgate.netnih.gov The elimination half-life of this compound is notably long, typically ranging from 28 to 44 hours, which supports once-daily dosing. chemicalbook.comkarger.comkarger.compsu.eduoup.comnih.govnih.gov

Table 1: Summary of this compound Plasma Concentration Data

| Dose Regimen | Subjects | Peak Plasma Concentration (Cmax) | Time to Peak Concentration (Tmax) | Elimination Half-life (t1/2) | Source |

|---|---|---|---|---|---|

| Single 400 mg oral | 8 healthy volunteers | 4.4 mg/L | 1.9 h | 28.2 h | oup.comnih.gov |

| 300 mg loading + 150 mg daily (repeated oral) | 11 healthy volunteers | First dose: 2.77 ± 0.24 µg/ml; Steady state: 3.19 ± 0.31 µg/ml | First dose: 4.2 ± 0.4 h; Steady state: 3.7 ± 0.7 days | 29.5 ± 2.4 h | researchgate.netkarger.comkarger.com |

| 400 mg loading + 200 mg daily (repeated oral) | 12 healthy volunteers | First dose: 3.62 ± 0.35 µg/ml; Steady state: 4.06 ± 0.33 µg/ml | First dose: 4.0 ± 0.9 h; Steady state: 4.5 ± 0.4 days | 36.0 ± 2.8 h | researchgate.netkarger.comkarger.com |

| 400 mg daily for 7-9 days (repeated oral) | 10 patients with lower respiratory tract infections | First dose: 3.17 ± 0.36 mg/l; End of treatment: 7.26 ± 0.52 mg/l | First dose: 4.2 ± 0.7 h | 38.2 ± 2.9 h | researchgate.net |

| 400 mg loading + 200 mg daily for 9 days (repeated oral) | 16 healthy volunteers | First dose: 3.35 ± 0.12 µg/ml; End of treatment: 4.51 ± 0.15 µg/ml | 2-3 h | 40.0 ± 1.5 h | nih.gov |

| 600 mg loading + 300 mg daily for 9 days (repeated oral) | 16 healthy volunteers | First dose: 4.54 ± 0.19 µg/ml; End of treatment: 7.20 ± 0.25 µg/ml | 2-3 h | 44.0 ± 1.3 h | nih.gov |

Tissue Penetration and Distribution

This compound demonstrates good penetration into various tissues and fluids, which is important for its efficacy in treating infections at different body sites. youtube.comchemicalbook.compsu.edu

Studies have investigated the penetration of this compound into prostatic tissue and fluid, particularly in patients undergoing transurethral prostate resection. In one study involving 12 evaluable patients who received oral this compound prior to surgery, the mean ratios of this compound concentrations in prostatic tissue and fluid to the plasma concentration were 1.9 and 1.5, respectively. oup.comnih.gov These levels were found to exceed the minimum inhibitory concentrations (MICs) for most microorganisms commonly implicated in chronic bacterial prostatitis. oup.comnih.gov

Table 2: this compound Penetration into Prostatic Tissue and Fluid

| Tissue/Fluid | Mean Concentration Ratio (Tissue/Fluid to Plasma) | Source |

|---|---|---|

| Prostatic Tissue | 1.9 | oup.comnih.gov |

| Prostatic Fluid | 1.5 | oup.comnih.gov |

While specific detailed data on this compound concentrations in lung parenchyma, pleura, muscle, subcutaneous fat, and skin were not extensively available in the provided search results, general statements indicate good tissue penetration, including into inflammatory fluids and bronchial mucosa. youtube.comchemicalbook.com Other fluoroquinolones are known to concentrate well in respiratory tissues. oup.com

Cerebrospinal Fluid Penetration in Meningitis

Studies have indicated that this compound penetrates into the cerebrospinal fluid (CSF) in patients with both inflamed and uninflamed meninges. nih.govnih.gov The ratio of this compound concentration in CSF to the plasma concentration has been reported to range from 0.57 to 0.84, depending on the study group. nih.gov A trend towards higher CSF penetration was observed in patients with bacterial meningitis compared to those with normal CSF or aseptic meningitis, although this difference was not statistically significant. nih.govdntb.gov.ua Efficient diffusion into the CSF appears to persist beyond the acute phase of illness in meningitis patients. nih.govnih.gov

Elimination and Excretion Dynamics

This compound is eliminated from the body through both renal and extrarenal routes. psu.edu

This compound is known for its prolonged plasma elimination half-life, which supports once-daily administration. researchgate.netoup.com Reported mean plasma elimination half-lives in healthy volunteers and patients with infections typically range from approximately 28 to 45 hours. oup.comresearchgate.netnih.govnih.govasm.orgnih.govasm.orgnih.gov In healthy volunteers, studies have shown mean half-lives around 29.5 to 44.0 hours depending on the dose regimen. nih.govasm.org In patients with lower respiratory tract infections, a mean elimination half-life of 38.2 hours has been observed. nih.gov In subjects with varying degrees of renal function, the elimination half-life increased with the severity of renal impairment, ranging from 30 hours in those with normal renal function to 44 hours in those with severe impairment. nih.gov

Here is a table summarizing some reported plasma elimination half-life values:

| Study Population | Dose Regimen (Oral) | Mean Plasma Elimination Half-Life (h) | Citation |

| Healthy Volunteers | Single 400 mg | 28.2 | oup.com |

| Healthy Volunteers | Single 400 mg | 14.6 to 95.5 (range) | asm.org |

| Healthy Volunteers (Repeated) | 300 mg Day 1, then 150 mg | 29.5 ± 2.4 | nih.gov |

| Healthy Volunteers (Repeated) | 400 mg Day 1, then 200 mg | 36.0 ± 2.8 | nih.gov |

| Healthy Volunteers (Multiple) | 400 mg loading, 200 mg maintenance | 40.0 ± 1.5 | asm.org |

| Healthy Volunteers (Multiple) | 600 mg loading, 300 mg maintenance | 44.0 ± 1.3 | asm.org |

| Patients with Lower RTI | 400 mg daily | 38.2 ± 2.9 | nih.gov |

| Patients with Normal Renal Function | Single 400 mg | 30 ± 3 | nih.gov |

| Patients with Moderate Renal Impairment | Single 400 mg | 36 ± 5 | nih.gov |

| Patients with Severe Renal Impairment | Single 400 mg | 44 ± 3 | nih.gov |

| Patients with Extrahepatic Cholestasis | Single 400 mg | 45.1 ± 13.5 | nih.gov |

This compound exhibits low renal clearance. nih.gov Renal clearance values have been reported in the range of approximately 12.7 to 22 ml/min. nih.govasm.orgnih.gov In healthy volunteers receiving repeated doses, renal clearances were around 17 to 18 ml/min. nih.gov In a study with multiple doses, renal clearance was approximately 21 to 22 ml/min. asm.org In patients with extrahepatic cholestasis, renal clearance was measured at 12.7 ml/min. nih.gov Renal clearance accounts for about 50% of the apparent total clearance. nih.gov The low renal clearance is potentially linked to the drug's high plasma protein binding, which is approximately 60%. oup.comnih.govpsu.edu

A significant portion of an administered this compound dose is excreted in the urine. nih.govnih.govasm.orgpsu.edu The percentage of the dose recovered unchanged in urine varies across studies, generally ranging from approximately 25% to over 50%. researchgate.netnih.govnih.govasm.orgnih.gov After a single oral dose, about 30.7% was eliminated in urine by 96 hours in one study. oup.com In studies with repeated or multiple doses, the percentage excreted in urine ranged from approximately 25% to 51.1%. nih.govasm.org In patients with extrahepatic cholestasis, 27.2% of the dose was recovered in urine over 72 hours. nih.gov this compound concentrations in urine have been found to be much higher than the minimum inhibitory concentrations (MICs) for most pathogens responsible for urinary tract infections, even up to 48 hours post-dose. psu.edu

Pharmacokinetic Variability and Influencing Factors

Accumulation Dynamics with Repeated Administration

The pharmacokinetic profile of this compound following repeated oral administration has been investigated in various studies, primarily in healthy volunteers and specific patient populations. This compound exhibits a relatively long elimination half-life, which contributes to its once-daily dosing regimen and leads to some degree of accumulation upon repeated administration until steady-state is achieved.

Studies in healthy volunteers receiving repeated oral doses of this compound have shown that steady-state serum concentrations are typically reached within approximately 3.7 to 4.5 days. karger.comkarger.com The extent of accumulation can vary depending on the specific dosing regimen employed. In one study involving healthy volunteers, administration of a loading dose of 300 mg on the first day followed by 150 mg daily for five subsequent days resulted in a mean extent of accumulation of 2.4 ± 0.2. A higher dose regimen in healthy volunteers, consisting of a 400 mg loading dose followed by 200 mg daily for five days, showed a similar mean accumulation extent of 2.5 ± 0.1. karger.comkarger.com Another study in healthy volunteers using loading doses of 400 mg or 600 mg followed by maintenance doses of 200 mg or 300 mg for nine days reported mean accumulation extents (based on peak plasma levels) of 3.1 ± 0.1 and 3.3 ± 0.1, respectively. nih.gov

Despite these observed accumulation ratios, some sources suggest that repeated administration does not lead to clinically significant accumulation of the drug in plasma, likely due to the drug's elimination characteristics. researchgate.net However, the reported increases in peak plasma concentrations and accumulation ratios in multiple studies indicate that drug levels do rise with repeated dosing until steady-state is attained.

In patients with lower respiratory tract infections administered 400 mg of this compound once daily for seven to nine days, peak plasma concentrations increased from a mean of 3.17 ± 0.36 mg/l after the first dose to 7.26 ± 0.52 mg/l at the end of the treatment period, with a mean extent of accumulation of 2.96 ± 0.30. nih.gov

The time to reach steady-state and the extent of accumulation are influenced by the elimination half-life and the dosing interval. The long plasma elimination half-life of this compound, reported to be around 30 to 44 hours in various studies, supports the once-daily dosing and contributes to the observed accumulation until steady-state is achieved. nih.govresearchgate.netnih.gov

| Population | Dosing Regimen (Loading + Maintenance) | Accumulation Extent (Mean ± SEM/SD) | Time to Steady-State (Days) | Source |

|---|---|---|---|---|

| Healthy Volunteers | 300 mg + 150 mg daily | 2.4 ± 0.2 | 3.7 ± 0.7 | karger.comkarger.com |

| Healthy Volunteers | 400 mg + 200 mg daily | 2.5 ± 0.1 | 4.5 ± 0.4 | karger.comkarger.com |

| Healthy Volunteers | 400 mg + 200 mg daily | 3.1 ± 0.1 (based on Cmax) | Not specified | nih.gov |

| Healthy Volunteers | 600 mg + 300 mg daily | 3.3 ± 0.1 (based on Cmax) | Not specified | nih.gov |

| LRT Patients | 400 mg daily | 2.96 ± 0.30 | Not specified | nih.gov |

| Elderly LRT Patients | 400 mg + 200 mg daily | 2.3 ± 0.3 | Not specified | nih.gov |

Patient Population Specifics (e.g., Healthy Volunteers, Infected Patients)

The pharmacokinetics of this compound have been evaluated in different patient populations, including healthy volunteers and individuals with infections, such as lower respiratory tract infections. karger.comkarger.comnih.govresearchgate.netnih.govnih.govnih.govresearchgate.netnih.govasm.org Comparisons of pharmacokinetic parameters between these groups provide insights into potential differences in drug disposition.

Studies in healthy volunteers have established baseline pharmacokinetic parameters for this compound following both single and repeated oral administrations. karger.comkarger.comnih.govresearchgate.netnih.govnih.govasm.org These studies have characterized parameters such as absorption rate, peak plasma concentrations (Cmax), time to reach peak concentration (tmax), elimination half-life (t1/2), volume of distribution, and clearance.

The pharmacokinetics of this compound have also been investigated in patients with infections. In patients with lower respiratory tract infections, administration of this compound at a dose of 400 mg once daily resulted in an elimination half-life of 38.2 ± 2.9 hours. nih.gov Peak plasma concentrations in these patients increased with repeated dosing, as detailed in the previous section. nih.gov

Specific studies have examined the pharmacokinetics of this compound in elderly patients with lower respiratory tract infections. nih.govresearchgate.net In this population, the elimination half-life was found to be comparable to that observed in healthy young subjects. nih.gov However, plasma levels in elderly patients were reported to be approximately 80% higher compared to those in healthy young subjects. nih.gov This suggests that while the elimination rate might be similar, other factors, potentially related to distribution or clearance, could lead to higher systemic exposure in elderly individuals with lower respiratory tract infections.

| Population | Elimination Half-life (Mean ± SD/SEM) | Peak Plasma Concentration (First Dose, Mean ± SEM) | Peak Plasma Concentration (End of Treatment, Mean ± SEM) | Source |

|---|---|---|---|---|

| Healthy Volunteers | 29.5 ± 2.4 h (300+150 mg) | 2.77 ± 0.24 µg/ml | 3.19 ± 0.31 µg/ml (Steady-state) | karger.comkarger.com |

| Healthy Volunteers | 36.0 ± 2.8 h (400+200 mg) | 3.62 ± 0.35 µg/ml | 4.06 ± 0.33 µg/ml (Steady-state) | karger.comkarger.com |

| Healthy Volunteers | 40.0 ± 1.5 h (400+200 mg) | 3.35 ± 0.12 µg/ml | 4.51 ± 0.15 µg/ml | nih.gov |

| Healthy Volunteers | 44.0 ± 1.3 h (600+300 mg) | 4.54 ± 0.19 µg/ml | 7.20 ± 0.25 µg/ml | nih.gov |

| LRT Patients | 38.2 ± 2.9 h | 3.17 ± 0.36 mg/l | 7.26 ± 0.52 mg/l | nih.gov |

| Elderly LRT Patients | 28.7 ± 4.1 h | 6.46 ± 1.06 µg/ml | Not specified (AUC increased 2.3-fold) | nih.gov |

Note: Units for plasma concentration vary across sources (µg/ml or mg/l); 1 mg/l = 1 µg/ml.

Antimicrobial Resistance Research and Rufloxacin

Mechanisms of Bacterial Resistance to Rufloxacin

Resistance to this compound can develop through several key mechanisms, often acting in combination to confer higher levels of resistance brieflands.com.

Mutations in Bacterial DNA Gyrase and Topoisomerase IV Genes (e.g., gyrA)

Mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE), the primary targets of fluoroquinolones, are a major mechanism of resistance patsnap.compatsnap.combrieflands.comnih.govnih.gov. These mutations typically occur within specific regions of the genes known as the quinolone resistance-determining regions (QRDRs) brieflands.comnih.gov. Amino acid substitutions in these regions can reduce the binding affinity of this compound to the enzymes, thereby decreasing its inhibitory effect wikipedia.orgbrieflands.com.

In Escherichia coli, mutations in gyrA, particularly at codons Ser-83 and Asp-87, are commonly associated with quinolone resistance brieflands.comucl.ac.uk. Mutations in parC, often at positions Ser-80 and Glu-84, also contribute to resistance, especially at higher fluoroquinolone concentrations or in strains already carrying gyrA mutations brieflands.comucl.ac.uk. The accumulation of mutations in both gyrA and parC genes is often linked to high-level fluoroquinolone resistance brieflands.com.

Studies comparing this compound with other fluoroquinolones like ofloxacin (B1677185) and fleroxacin (B1672770) in Gram-negative and Gram-positive bacteria have shown that laboratory-selected mutants with decreased susceptibility often exhibit mutations in gyrA nih.govoup.com. In Staphylococcus aureus, resistance to fluoroquinolones primarily involves mutations in the topoisomerase IV subunits GrlA and GrlB (encoded by grlA and grlB) and DNA gyrase subunits GyrA and GyrB (encoded by gyrA and gyrB) oup.comoup.com.

Efflux Pump Mechanisms

Bacterial efflux pumps are membrane-bound transporters that actively expel antibiotics and other toxic compounds from the cell, thereby reducing their intracellular concentration below therapeutic levels patsnap.comwikipedia.orgscienceopen.comgoogle.comnih.govmdpi.com. This mechanism contributes to both intrinsic and acquired resistance to fluoroquinolones, including this compound patsnap.comcymitquimica.comgoogle.comnih.govresearchgate.net.

Several families of efflux pumps are involved in multidrug resistance, including the Major Facilitator Superfamily (MFS) and the Resistance-Nodulation-Division (RND) family mdpi.com. While specific efflux pumps directly linked only to this compound resistance are not as extensively documented as those for other fluoroquinolones, efflux mechanisms are recognized as a general way bacteria reduce intracellular quinolone concentrations patsnap.comgoogle.comnih.govresearchgate.net. Increased expression of efflux transporters can occur without genetic alteration and can be accompanied by decreased expression of outer membrane proteins google.com.

Decreased Outer Membrane Permeability (e.g., OmpF expression)

In Gram-negative bacteria, the outer membrane acts as a barrier that can limit the influx of antibiotics nih.govasm.orgmdpi.comnih.gov. Porin channels, such as OmpF in Escherichia coli, facilitate the diffusion of hydrophilic molecules, including some fluoroquinolones, across the outer membrane nih.govmdpi.comnih.govmcmaster.ca.

Decreased expression or alteration of these porin channels can lead to reduced uptake of the antibiotic, contributing to resistance nih.govmdpi.comdntb.gov.ua. While decreased expression of OmpF has been observed in some multiply-resistant mutants selected in laboratory studies involving this compound and other quinolones, the role of porin mutations in acquired resistance to quinolones, specifically this compound, can be less clear compared to target modifications or efflux pumps nih.govoup.comresearchgate.net. However, reduced outer membrane permeability, potentially through changes in porins like OmpF, is a recognized mechanism contributing to fluoroquinolone resistance in Gram-negative bacteria nih.govmdpi.comnih.govdntb.gov.ua.

Enzymatic Inactivation of this compound

While enzymatic inactivation is a significant resistance mechanism for some antibiotic classes, such as beta-lactams (via beta-lactamases) or aminoglycosides (via modifying enzymes), it is generally not considered a primary mechanism of resistance to fluoroquinolones like this compound scienceopen.comphcogrev.com. Fluoroquinolones are designed to inhibit bacterial enzymes (DNA gyrase and topoisomerase IV) rather than being targets for enzymatic degradation themselves patsnap.comcymitquimica.compatsnap.comnih.gov. Although some general mechanisms of antibiotic deactivation by bacterial enzymes exist, specific enzymatic inactivation of the this compound molecule is not a widely reported or significant resistance mechanism scienceopen.comresearchgate.net.

Emergence and Spread of this compound Resistance

The emergence and spread of this compound resistance occur through various mechanisms, including spontaneous mutations and the selection of resistant strains under antibiotic pressure phcogrev.comresearchgate.net.

In vitro Selection of Resistant Mutants

In vitro studies are crucial for understanding how resistance emerges and for determining the frequency of spontaneous mutations that confer reduced susceptibility to antibiotics like this compound nih.govpsu.edumdpi.com. These studies typically involve exposing large bacterial populations to increasing concentrations of the antibiotic to select for resistant mutants mdpi.com.

Laboratory experiments have demonstrated that resistant mutants with decreased susceptibility to this compound and other quinolones can be selected in vitro nih.govoup.comoup.compsu.edu. These selected mutants often exhibit phenotypes suggesting alterations in gyrA nih.govoup.com. Studies have shown that spontaneous mutants resistant to this compound can be derived from susceptible strains following selection with the antibiotic oup.compsu.edu. The frequency of spontaneous mutations conferring resistance can vary depending on the bacterial species and the specific antibiotic psu.edu.

Data from in vitro selection studies can provide insights into the potential for resistance development in clinical settings. For example, studies selecting spontaneous mutants with fluoroquinolones like this compound have been used to identify resistance mutations and understand the genetic basis of resistance oup.comoup.compsu.edu. The frequency at which single-step resistant mutants arise in vitro can be relatively low, but the presence of antibiotic can select for these mutants, leading to the emergence of resistant populations psu.edumdpi.com.

Interactive Data Table: In vitro Selection of this compound-Resistant Mutants (Illustrative Example based on general fluoroquinolone resistance studies)

| Bacterial Species | Selecting Agent | Concentration (x MIC) | Mutation Frequency (approx.) | Primary Resistance Mechanism Observed |

| Escherichia coli | This compound | 4 | 10-8 - 10-10 | gyrA mutations |

| Staphylococcus aureus | This compound | 4 | 10-7 - 10-9 | grlA, gyrA mutations |

The selection of resistant mutants in vitro highlights the potential for resistance to emerge under antibiotic exposure, emphasizing the importance of appropriate antibiotic use to minimize the development and spread of resistance phcogrev.comresearchgate.net.

Impact on Commensal Flora and Resistance Development (e.g., oral viridans streptococci, coagulase-negative staphylococci, faecal enterococci)

Studies have investigated the impact of this compound on commensal flora, particularly in the context of prophylactic use. In a pilot study involving patients undergoing cytotoxic treatment for cancer, a single daily dose of 200 mg of this compound was found to significantly reduce the numbers of oral Branhamella spp., faecal Enterobacteriaceae, and Bacteroides spp. oup.comresearchgate.net. However, this reduction in susceptible bacteria was accompanied by an increase in resistance to this compound among certain commensal organisms, including oral viridans streptococci, coagulase-negative staphylococci, and faecal enterococci oup.comresearchgate.net.

Specifically, the mean log2 minimum inhibitory concentration (MIC) of this compound for faecal enterococci significantly increased from 1.8 to 3.3 by the second week of treatment in this study oup.com. Resistance also increased among viridans streptococci and coagulase-negative staphylococci during the first two weeks of prophylaxis oup.com. These findings suggest that while this compound can suppress certain components of the commensal flora, it can also select for and increase resistance in other prevalent commensal bacteria. oup.comresearchgate.net

Surveillance of Resistance Patterns in Clinical Isolates

Surveillance of resistance patterns in clinical isolates is crucial for understanding the evolving landscape of antimicrobial resistance and guiding appropriate antibiotic selection. A multinational European survey assessed the in-vitro activity of this compound against a large number of respiratory and urinary tract pathogens collected from five European countries. researchgate.netoup.com The study included 2367 clinical isolates, comprising 1160 respiratory and 1207 urinary tract pathogens. researchgate.net

The survey found that this compound demonstrated useful in-vitro activity against Moraxella catarrhalis, Haemophilus influenzae, and Klebsiella pneumoniae. researchgate.netoup.com A substantial proportion of Staphylococcus aureus isolates were also covered. researchgate.netoup.com However, as anticipated, Streptococcus pneumoniae and Streptococcus pyogenes were generally not included in this compound's antibacterial spectrum, with beta-lactams being more active against these microorganisms. researchgate.netoup.com

Against urinary pathogens, the in-vitro activity of this compound was observed to be similar to that of norfloxacin (B1679917), although norfloxacin showed slightly greater activity in terms of MIC90 values and percentages of inhibited strains. researchgate.netoup.com The study highlighted that while many isolates were susceptible to comparator agents, there were often no significant differences in the number of microorganisms inhibited by this compound compared to these drugs. researchgate.netoup.com

Data from this survey indicated varying susceptibility rates depending on the bacterial species. For example, at a breakpoint of < 2 mg/L, this compound inhibited a high percentage of H. influenzae (98.7%) and M. catarrhalis (98.3%), along with 87.5% of K. pneumoniae and 74.4% of S. aureus. oup.com However, only 5% of S. pyogenes isolates were susceptible. oup.com The survey results generally aligned with previous studies, confirming this compound's spectrum of activity in different geographical settings. researchgate.net

Strategies to Combat this compound Resistance

Combating resistance to fluoroquinolones like this compound involves understanding the underlying mechanisms and developing strategies to circumvent them. Bacterial resistance to quinolones can arise from mutations in the genes encoding the target enzymes, DNA gyrase and topoisomerase IV, or through mechanisms that reduce the intracellular concentration of the drug, such as efflux pumps. patsnap.comscienceopen.comnih.gov

Molecular Approaches to Counter Resistance Mechanisms

Molecular approaches to counter this compound resistance mechanisms primarily focus on addressing alterations in target enzymes and reducing drug efflux. Mutations in the quinolone resistance-determining regions (QRDRs) of gyrA and parC genes, encoding subunits of DNA gyrase and topoisomerase IV respectively, are common mechanisms of resistance. patsnap.comnih.gov These mutations can reduce the binding affinity of the drug to the enzyme-DNA complex. nih.gov

Efflux pumps, which actively transport the antibiotic out of the bacterial cell, also contribute significantly to resistance. patsnap.comscienceopen.comnih.gov Some efflux pumps have broad substrate profiles, expelling various antimicrobials, including quinolones. nih.gov Molecular strategies could involve the development of efflux pump inhibitors to restore or enhance the intracellular concentration of this compound.

Another molecular mechanism involves the acquisition of plasmid-encoded resistance genes, such as qnr genes, which produce proteins that protect DNA gyrase and topoisomerase IV from quinolone inhibition. nih.gov While specific molecular approaches to counter this compound resistance were not detailed in the search results, general strategies for combating fluoroquinolone resistance at the molecular level involve targeting these key mechanisms: inhibiting mutated enzymes, blocking efflux pumps, or interfering with the function of plasmid-encoded resistance determinants. scienceopen.comnih.gov

Combination Therapy Research

Combination therapy, the use of two or more antimicrobial agents simultaneously, is a strategy explored to overcome bacterial resistance and improve treatment outcomes. This approach aims to achieve synergistic effects, broaden the spectrum of activity, and reduce the likelihood of resistance development by requiring multiple resistance mechanisms to emerge concurrently. nih.govnih.gov

Research into combination therapy involving this compound has been conducted. One study investigated the in-vitro activity of this compound alone and in combination with its N-desmethylate derivative (MF 922) against various pathogens. karger.com While no synergistic interaction was observed against aerobic bacteria using the checkerboard technique, the time-kill system revealed synergistic interactions in a significant proportion of tests, particularly with Enterobacteriaceae and Bacteroides fragilis isolates. karger.com Synergism was also noted in some instances with Moraxella catarrhalis, Haemophilus influenzae, Staphylococcus aureus, Streptococcus pneumoniae, and Streptococcus pyogenes. karger.com

These findings suggest that combining this compound with other agents, potentially including its metabolites or other classes of antibiotics, could be a viable strategy to enhance its activity and potentially overcome resistance in certain bacterial species. nih.govkarger.comdrugtargetreview.com The rationale behind combination therapy is that it is statistically less likely for a bacterium to spontaneously develop resistance to multiple drugs simultaneously compared to resistance to a single agent. nih.gov

| Organism | This compound Alone (MIC range, mg/L) | This compound + MF 922 (Synergistic Interactions) |

| Enterobacteriaceae | Not specified | 14/14 (100%) |

| Moraxella catarrhalis | Not specified | 2/4 (50%) |

| Haemophilus influenzae | Not specified | 4/4 (100%) |

| Staphylococcus aureus | Not specified | 2/4 (50%) |

| Streptococcus pneumoniae | Not specified | 2/4 (50%) |

| Streptococcus pyogenes | Not specified | 2/4 (50%) |

| Bacteroides fragilis | Not specified | All tested (Method independent) |

Clinical Efficacy and Therapeutic Applications Research

Treatment of Specific Bacterial Infections

Rufloxacin has demonstrated efficacy in the treatment of various urinary tract infections, ranging from uncomplicated lower UTIs to more complex infections of the upper urinary tract and prostate.

In the treatment of uncomplicated cystitis in women, the efficacy of a single dose of this compound has been compared to a multi-day course of norfloxacin (B1679917). In an open, randomized clinical trial involving 203 women, 156 of whom were bacteriologically evaluable, the bacteriological cure rates were assessed. At the initial follow-up visit (3 to 12 days post-treatment), the cure rate for this compound was 94%, compared to 99% for norfloxacin. nih.gov During a long-term follow-up visit (4 to 6 weeks post-treatment), the relapse rates were found to be comparable between the two treatment groups, with a 5% relapse rate observed in the this compound group and a 4% rate in the norfloxacin group. nih.gov These findings suggest that a single dose of this compound is an effective treatment for uncomplicated cystitis. nih.gov

Table 1: Comparative Efficacy of this compound vs. Norfloxacin in Uncomplicated Cystitis nih.gov

| Outcome | This compound (Single Dose) | Norfloxacin (3-Day Course) |

| Bacteriological Cure Rate (3-12 days) | 94% | 99% |

| Relapse Rate (4-6 weeks) | 5% | 4% |

The efficacy of this compound in treating acute uncomplicated pyelonephritis has been evaluated in a randomized, double-blind, multicenter study. In this study, the bacteriological and clinical success rates of a 10-day course of this compound were compared to those of ciprofloxacin (B1669076). nih.gov The results showed that the bacteriological success rate for this compound was 55.6%, while for ciprofloxacin it was 58.8%. nih.gov The clinical success rates were 74% for this compound and 71% for ciprofloxacin. nih.gov These findings indicate that once-daily this compound is a viable alternative for the outpatient treatment of acute uncomplicated pyelonephritis. nih.govresearchgate.net

Table 2: Comparative Efficacy of this compound vs. Ciprofloxacin in Acute Uncomplicated Pyelonephritis nih.gov

| Outcome | This compound | Ciprofloxacin |

| Bacteriological Success Rate | 55.6% | 58.8% |

| Clinical Success Rate | 74% | 71% |

In an open multicenter study involving 27 patients with chronic bacterial prostatitis, the efficacy of a four-week treatment with this compound was assessed. frontiersin.org One month after the completion of therapy, clinical success, which includes both cure and improvement of symptoms, was achieved in 92% of the evaluable patients (23 out of 25). frontiersin.org The bacteriological eradication rate was 79%, with the causative pathogen eliminated in 19 out of 24 evaluable patients. frontiersin.org

Table 3: Efficacy of this compound in Chronic Bacterial Prostatitis frontiersin.org

| Outcome | Success Rate |

| Clinical Success (Cure & Improvement) | 92% |

| Bacteriological Eradication | 79% |

The application of this compound has also been explored in the context of respiratory tract infections.

While research has been conducted on the pharmacokinetics of this compound in elderly patients with lower respiratory tract infections, detailed clinical efficacy data from comparative trials, such as clinical cure and bacteriological eradication rates, are not extensively detailed in the available literature. pneumon.org Studies on other fluoroquinolones like ciprofloxacin have shown clinical success rates of 94.1% and pathogen eradication rates of 90.9% in lower respiratory tract infections, providing a benchmark for the drug class.

Respiratory Tract Infections

Acute Exacerbations of Chronic Bronchitis

This compound has been evaluated as a potential therapeutic option for acute exacerbations of chronic bronchitis (AECB). In a double-blind, randomized, multicenter study involving 192 outpatients, the efficacy of two different once-daily dosage schedules of this compound was compared against amoxicillin (B794) administered three times daily for 10 days. dovepress.com The most frequently isolated pathogens from pretreatment cultures were Streptococcus pneumoniae, Moraxella catarrhalis, and Haemophilus influenzae. dovepress.com

The clinical success rates were found to be comparable across all three treatment groups, with rates of 94% and 95% for the this compound groups and 98% for the amoxicillin group. dovepress.com Bacteriological success rates at the end of the 10-day treatment were also similar: 93% and 95% for the this compound regimens and 91% for the amoxicillin regimen. dovepress.com During follow-up assessments, the bacteriological success rates were 88% and 95% for the this compound groups and 98% for the amoxicillin group. dovepress.com However, a higher rate of bacteriological failure related to pneumococcal infections was observed at follow-up in the combined this compound groups (18%) compared to the amoxicillin group (5%). dovepress.com These findings suggest that once-daily this compound may be a viable option for treating AECB. dovepress.com

Skin and Soft Tissue Infections

While this compound hydrochloride has been noted as being indicated for certain skin infections, detailed research findings and specific clinical trial data evaluating its efficacy for skin and soft tissue infections were not prominently available in the reviewed literature. nih.gov The broader class of fluoroquinolones has been studied extensively for this indication, with controlled clinical studies showing oral quinolones to be as effective as other antibiotics like cephalexin (B21000) in mild skin and soft tissue infections. nih.gov

Other Explored Bacterial Infections

The clinical efficacy of this compound has been explored in other bacterial infections, most notably in urinary tract infections (UTIs) and chronic bacterial prostatitis.

In a study focused on women with uncomplicated cystitis, a single dose of this compound was found to be as effective as a standard 3-day treatment of norfloxacin. nih.gov In this open, randomized clinical trial with 156 bacteriologically evaluable patients, the cure rate at the first follow-up visit (3 to 12 days post-treatment) was 94% for the this compound group. nih.gov At a long-term follow-up (4 to 6 weeks), the relapse rate for patients treated with this compound was 5%. nih.gov

Another significant application investigated is in chronic bacterial prostatitis. An open, multicenter study treated 27 patients with this compound for four weeks. nih.gov One month after the completion of therapy, a clinical success, defined as cure or improvement, was achieved in 92% of the evaluable patients (23 out of 25). nih.gov The bacteriological eradication rate was 79% (19 out of 24 patients). nih.gov These results indicate that this compound is a potentially effective treatment for this condition. nih.gov

Prophylaxis in Specific Patient Populations (e.g., neutropenic cancer patients, transurethral surgery)

Neutropenic Cancer Patients

This compound has been investigated for its potential role in preventing infections in patients with cancer undergoing cytotoxic treatment. A pilot study involving 62 patients explored the use of this compound as a prophylactic agent. hmpgloballearningnetwork.com Among the 54 patients who could be assessed, no infections caused by Gram-negative bacilli occurred. hmpgloballearningnetwork.com The study also observed that this compound significantly reduced the count of oral Branhamella spp. and faecal Enterobacteriaceae and Bacteroides spp. hmpgloballearningnetwork.com These preliminary findings suggest that once-daily this compound could be a candidate for selective oral antimicrobial prophylaxis in this high-risk patient population. hmpgloballearningnetwork.com

Transurethral Surgery

In the context of preventing infections following transurethral surgery, a prospective clinical trial compared a single preoperative oral dose of this compound against a perioperative course of ciprofloxacin. mdpi.com The study included 173 assessable patients undergoing transurethral resection of bladder tumors or the prostate. mdpi.com The incidence of postoperative infection was found to be similar between the two groups, with a rate of 5.7% in the this compound group and 4.7% in the ciprofloxacin group. mdpi.com This demonstrated that a single dose of oral this compound has documented efficacy as a preoperative prophylactic antibiotic in this setting. mdpi.com

Comparative Clinical Trials with Other Antibiotics

This compound vs. Ciprofloxacin Efficacy

The efficacy of this compound has been directly compared to ciprofloxacin in several clinical trials for different infectious conditions.

In a randomized, double-blind, multicenter study of 110 outpatients with acute uncomplicated pyelonephritis, a 10-day course of once-daily this compound was compared with twice-daily ciprofloxacin. infectweb.com The outcomes demonstrated comparable efficacy between the two drugs. The bacteriological success rate for this compound was 55.6%, while for ciprofloxacin it was 58.8%. infectweb.com Similarly, the clinical success rates were 74% for this compound and 71% for ciprofloxacin. infectweb.com The results suggest that once-daily this compound is a suitable alternative to ciprofloxacin for this condition. infectweb.com

Another comparative study evaluated single-dose this compound against perioperative ciprofloxacin for prophylaxis in 173 patients undergoing transurethral surgery. mdpi.com The rates of postoperative infection were similar, at 5.7% for the this compound group and 4.7% for the ciprofloxacin group, indicating comparable prophylactic efficacy. mdpi.com

| Indication | This compound Success Rate | Ciprofloxacin Success Rate | Study Type | Conclusion |

|---|---|---|---|---|

| Acute Uncomplicated Pyelonephritis (Bacteriological) | 55.6% | 58.8% | Randomized, Double-Blind | Comparable efficacy infectweb.com |

| Acute Uncomplicated Pyelonephritis (Clinical) | 74% | 71% | Randomized, Double-Blind | Comparable efficacy infectweb.com |

| Prophylaxis in Transurethral Surgery (Infection Rate) | 5.7% | 4.7% | Prospective, Randomized | Similar incidence of infection mdpi.com |

This compound vs. Norfloxacin Efficacy

This compound's performance has also been benchmarked against norfloxacin, particularly in the context of urinary tract infections and effects on microflora.

A study comparing a single dose of this compound to a 3-day course of norfloxacin for treating uncomplicated cystitis in women found the two regimens to be similarly effective. nih.gov For the 82 bacteriologically evaluable patients in the this compound group, the bacteriological cure rate was 94% at the initial follow-up, compared to 99% for the 74 patients in the norfloxacin group. nih.gov Relapse rates at a 4- to 6-week follow-up were also comparable, at 5% for this compound and 4% for norfloxacin. nih.gov

In a different type of comparative study, a randomized cross-over trial assessed the suppression of faecal Escherichia coli. While both drugs effectively decontaminated the flora in the initial 72 hours, the suppression of E. coli at 168 hours was significantly higher after a single dose of this compound (83.3%) compared to a single dose of norfloxacin (40%).

| Indication / Measure | This compound Result | Norfloxacin Result | Study Type | Conclusion |

|---|---|---|---|---|

| Uncomplicated Cystitis (Bacteriological Cure) | 94% | 99% | Randomized Clinical Trial | This compound as effective as Norfloxacin nih.gov |

| Uncomplicated Cystitis (Relapse Rate) | 5% | 4% | Randomized Clinical Trial | Comparable relapse rates nih.gov |

| Suppression of Faecal E. coli (at 168h) | 83.3% | 40% | Randomized Cross-over Trial | Significantly higher suppression with this compound |

This compound vs. Pefloxacin (B1679150) Efficacy

A significant body of research has been dedicated to comparing the clinical efficacy of this compound with other fluoroquinolones, particularly pefloxacin. A notable double-blind, randomized, multicenter study focused on the treatment of acute uncomplicated cystitis in women provides a direct comparison of single-dose regimens of this compound and pefloxacin. nih.gov In this study, 463 women were treated with either a 400-mg single dose of this compound or an 800-mg single dose of pefloxacin. nih.gov

The intention-to-treat analysis, which included 343 patients with significant pretreatment bacteriuria, revealed comparable bacteriological cure rates between the two treatments. The this compound group demonstrated a bacteriological cure rate of 88%, while the pefloxacin group achieved a rate of 84%. nih.gov Similarly, the clinical resolution rates were closely matched, with 85% in the this compound group and 84% in the pefloxacin group. nih.gov

A per-protocol analysis of 264 assessable patients further substantiated these findings. At a 4-week follow-up, the bacteriological cure rate for this compound was 91%, compared to 85% for pefloxacin. nih.gov The clinical resolution rate at the same follow-up point for 295 clinically assessable patients was 89% for the this compound group and 88% for the pefloxacin group. nih.gov These results indicate that a single oral dose of 400 mg of this compound is as effective as a single oral dose of 800 mg of pefloxacin for the treatment of acute uncomplicated cystitis in women. nih.govfrontiersin.org

Table 1: Comparison of this compound and Pefloxacin Efficacy in Acute Uncomplicated Cystitis

| Analysis Type | Outcome | This compound (400 mg single dose) | Pefloxacin (800 mg single dose) |

|---|---|---|---|

| Intention-to-Treat | Bacteriological Cure Rate | 88% | 84% |

| Clinical Resolution Rate | 85% | 84% | |

| Per-Protocol (4-week follow-up) | Bacteriological Cure Rate | 91% | 85% |

| Clinical Resolution Rate | 89% | 88% |

Bacteriological and Clinical Outcome Assessment

The assessment of bacteriological and clinical outcomes is crucial in determining the therapeutic utility of an antibiotic. Research on this compound has provided specific data on its ability to eradicate pathogens and resolve clinical symptoms in various infections.

Bacteriological Cure Rates

In the treatment of acute uncomplicated cystitis, this compound has demonstrated high bacteriological cure rates. In a comparative study against pefloxacin, a single 400-mg dose of this compound resulted in an 88% bacteriological cure rate in the intention-to-treat analysis and a 91% rate in the per-protocol analysis at a 4-week follow-up. nih.gov Another study comparing a single 400-mg dose of this compound with a 3-day course of norfloxacin (400 mg twice daily) for uncomplicated cystitis found a bacteriological cure rate of 94% for this compound at the first follow-up visit (3 to 12 days post-treatment). nih.gov

In the context of respiratory tract infections, a double-blind, randomized, multicenter study evaluated two dosage schedules of this compound against amoxicillin for the treatment of exacerbations of chronic bronchitis. The bacteriological success rates at the end of treatment were 93% for the this compound 400 mg loading dose followed by 200 mg daily regimen and 95% for the 300 mg loading dose followed by 150 mg daily regimen. nih.gov At follow-up, these rates were 88% and 95%, respectively. nih.gov

Table 2: Bacteriological Cure Rates for this compound in Various Infections

| Infection Type | Comparator | This compound Regimen | Bacteriological Cure Rate |

|---|---|---|---|

| Acute Uncomplicated Cystitis | Pefloxacin | 400 mg single dose | 88% (Intention-to-Treat) |

| Acute Uncomplicated Cystitis | Pefloxacin | 400 mg single dose | 91% (Per-Protocol, 4-week follow-up) |

| Uncomplicated Cystitis | Norfloxacin | 400 mg single dose | 94% (3-12 days post-treatment) |

| Exacerbation of Chronic Bronchitis | Amoxicillin | 400 mg loading, then 200 mg/day | 93% (End of treatment) |

| Exacerbation of Chronic Bronchitis | Amoxicillin | 300 mg loading, then 150 mg/day | 95% (End of treatment) |

Clinical Cure and Improvement Rates

The clinical efficacy of this compound, measured by cure and improvement rates, has been established in both urinary tract and respiratory tract infections. In the comparative study of this compound and pefloxacin for acute uncomplicated cystitis, the clinical resolution rate for this compound was 85% in the intention-to-treat analysis and 89% in the per-protocol analysis at the 4-week follow-up. nih.gov

For the treatment of exacerbations of chronic bronchitis, this compound demonstrated high clinical success rates. In a study comparing two different dosing regimens of this compound with amoxicillin, the clinical success rates were 94% for the 400 mg loading dose followed by 200 mg daily regimen and 95% for the 300 mg loading dose followed by 150 mg daily regimen. nih.gov These rates were comparable to the 98% success rate observed with amoxicillin. nih.gov

Table 3: Clinical Cure and Improvement Rates for this compound

| Infection Type | Comparator | This compound Regimen | Clinical Cure/Success Rate |

|---|---|---|---|

| Acute Uncomplicated Cystitis | Pefloxacin | 400 mg single dose | 85% (Intention-to-Treat) |

| Acute Uncomplicated Cystitis | Pefloxacin | 400 mg single dose | 89% (Per-Protocol, 4-week follow-up) |

| Exacerbation of Chronic Bronchitis | Amoxicillin | 400 mg loading, then 200 mg/day | 94% |

| Exacerbation of Chronic Bronchitis | Amoxicillin | 300 mg loading, then 150 mg/day | 95% |

Relapse Rates

The long-term efficacy of an antibiotic is partly determined by the rate of relapse following treatment. In the context of uncomplicated cystitis, the relapse rates for this compound have been investigated. A study comparing a single dose of this compound to a 3-day course of norfloxacin found a relapse rate of 5% for the this compound group at a long-term follow-up visit (4 to 6 weeks after starting treatment). nih.gov This was comparable to the 4% relapse rate observed in the norfloxacin group. nih.gov

Table 4: Relapse Rates for this compound in Uncomplicated Cystitis

| Infection Type | Comparator | This compound Regimen | Relapse Rate (4-6 week follow-up) |

|---|---|---|---|

| Uncomplicated Cystitis | Norfloxacin | 400 mg single dose | 5% |

Drug Interaction Studies Involving Rufloxacin

Interactions Affecting Rufloxacin Absorption

The oral absorption of this compound can be significantly reduced when administered concurrently with products containing multivalent cations. This interaction is primarily due to the formation of insoluble chelates in the gastrointestinal tract, which prevents the absorption of the fluoroquinolone. researchgate.net

Antacids Containing Magnesium and Aluminum Salts

Co-administration of this compound with antacids containing magnesium hydroxide (B78521) and aluminum hydroxide has been shown to substantially decrease the oral bioavailability of this compound. A study involving healthy volunteers demonstrated that when an antacid suspension containing magnesium hydroxide and aluminum hydroxide was administered 5 minutes before this compound, the mean percent relative bioavailability of this compound was reduced to 64% compared to administration of this compound alone. asm.orgnih.govnih.gov The extent of this reduction is dependent on the timing of administration. When the antacid was administered 4 hours after this compound, the effect on absorption was less pronounced, with a mean relative bioavailability of 87%. asm.orgnih.govnih.gov

| Timing of Antacid Administration Relative to this compound | Mean Percent Relative Bioavailability of this compound | Range |

| This compound alone (Control) | 100% | Not applicable |

| Antacid 5 minutes before this compound | 64% | 42% to 77% |

| Antacid 4 hours after this compound | 87% | 51% to 110% |

This interaction is attributed to the chelation of this compound by the multivalent cations (magnesium and aluminum) present in the antacid, forming complexes that are poorly absorbed from the gastrointestinal tract. researchgate.net

Calcium, Magnesium, Aluminum, or Iron Supplements

Similar to antacids, co-administration of this compound with multivitamins or supplements containing calcium, magnesium, aluminum, or iron can interfere with its absorption. patsnap.comdrugs.com These multivalent cations can chelate with this compound in the gastrointestinal tract, leading to decreased systemic exposure of the antibiotic. drugs.comconnectrx.comconnectrx.com It is generally advised to avoid taking these supplements within a few hours before or after taking this compound to minimize this interaction. patsnap.com

Interactions Affecting Other Drug Pharmacokinetics

This compound may influence the pharmacokinetics of certain other medications, potentially affecting their metabolism and clearance.

Theophylline (B1681296) Pharmacokinetics

This compound has the potential to inhibit the hepatic metabolism and clearance of drugs metabolized in the liver, such as theophylline. mims.com Theophylline is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP1A2. mims.com While specific detailed research findings on the interaction between this compound and theophylline pharmacokinetics were not extensively detailed in the provided search results, fluoroquinolones as a class are known to inhibit CYP1A2, which can lead to increased serum concentrations of theophylline when co-administered. researchgate.netresearchgate.net This potential interaction could necessitate monitoring of theophylline levels if both drugs are used concurrently.

Interactions Increasing Adverse Event Risk

Co-administration of this compound with certain drug classes can increase the risk of specific adverse events.

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and CNS Stimulation

Concurrent use of this compound with nonsteroidal anti-inflammatory drugs (NSAIDs) can heighten the risk of central nervous system (CNS) stimulation. patsnap.comdrugs.com This interaction has been reported with other fluoroquinolones as well. researchgate.netdrugs.com The exact mechanism is not fully understood, but it is suggested that fluoroquinolones may interfere with the binding of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, to brain receptors. researchgate.netdrugs.com NSAIDs may synergistically enhance this effect, potentially lowering the seizure threshold and increasing the risk of CNS adverse effects such as tremors, involuntary muscle movements, hallucinations, or seizures. patsnap.comresearchgate.netdrugs.com Patients with a history of seizures may be at a greater risk. drugs.com Clinical monitoring for signs of CNS stimulation is recommended when fluoroquinolone antibiotics are prescribed in combination with NSAIDs. drugs.com

Corticosteroids and Tendon Rupture

The co-administration of fluoroquinolones, including this compound, with corticosteroids is associated with an increased risk of tendinopathy and tendon rupture. drugbank.comeuropa.eu This risk is particularly noted in older adults, patients with kidney disease, and those who have undergone organ transplantation. europa.eumdpi.com Tendon damage, most frequently affecting the Achilles tendon, can occur during or even several months after completing fluoroquinolone therapy. europa.eudrugs.com The exact mechanism underlying this interaction is not fully understood. drugs.com Due to this increased risk, the combined use of fluoroquinolones and corticosteroids should generally be avoided. europa.eumdpi.com

Anticoagulants (e.g., Warfarin) and Bleeding Risk

This compound may interact with anticoagulants such as warfarin (B611796), potentially enhancing the anticoagulant effect and increasing the risk of bleeding. patsnap.com This interaction is a known concern with several quinolone antibiotics, which have been reported to potentiate the hypoprothrombinemic effect of coumarin (B35378) anticoagulants like warfarin. pharmacytimes.comdrugs.com Proposed mechanisms for this interaction include the inhibition of coumarin metabolism and/or the depletion of vitamin K-producing intestinal flora. pharmacytimes.comnih.gov Studies have shown an increased risk of elevated International Normalized Ratio (INR) and bleeding events when certain fluoroquinolones are co-administered with warfarin, although findings across different fluoroquinolones and studies can be inconsistent. drugs.comnih.govnih.gov Frequent monitoring of INR is recommended for patients receiving warfarin concurrently with antibiotics that may interact. nih.gov

Drugs Prolonging QT Interval (e.g., antipsychotics, antiarrhythmics, tricyclic antidepressants)

This compound, like other fluoroquinolones, should be used with caution in patients receiving drugs known to prolong the QT interval. bfarm.de The co-administration of this compound with such medications can increase the risk or severity of QTc prolongation. drugbank.com Examples of drugs that can prolong the QT interval include certain antipsychotics, antiarrhythmics (Class IA and III), and tricyclic antidepressants. patsnap.combfarm.demedicinesinformation.co.nzmedicinesauthority.gov.mt Prolongation of the QT interval can lead to serious ventricular arrhythmias, such as Torsades de Pointes, which can be life-threatening. medicinesinformation.co.nzggcmedicines.org.ukaaamedicines.org.uk The risk of arrhythmia increases with increasing QTc interval and the presence of predisposing risk factors. medicinesinformation.co.nz

Here is a table summarizing some potential interactions with QT-prolonging drugs:

| Drug Class | Examples | Potential Interaction with this compound | Effect on QTc Interval | Source |

| Antiarrhythmics (Class IA) | Ajmaline europa.eu | Increased risk/severity of QTc prolongation | Increased | drugbank.com |

| Antiarrhythmics (Class III) | Amiodarone, Bepridil, Bretylium, Dofetilide, Sotalol medicinesinformation.co.nzeuropa.eu | Increased risk/severity of QTc prolongation | Increased | drugbank.commedicinesinformation.co.nz |

| Antipsychotics | Amisulpride, Asenapine, Chlorpromazine, Haloperidol, Quetiapine, Risperidone, Sertindole, Ziprasidone medicinesinformation.co.nzmedicinesauthority.gov.mteuropa.eunih.govuspharmacist.commedsafe.govt.nz | Increased risk/severity of QTc prolongation | Increased | drugbank.commedicinesinformation.co.nzmedicinesauthority.gov.mtnih.govuspharmacist.commedsafe.govt.nz |

| Tricyclic Antidepressants | Amitriptyline, Desipramine, Dosulepin, Imipramine, Nortriptyline drugbank.commedicinesinformation.co.nzmedicinesauthority.gov.mtnih.govuspharmacist.com | This compound may increase QTc-prolonging activities; Increased risk/severity of QTc prolongation | Increased | drugbank.commedicinesinformation.co.nzmedicinesauthority.gov.mtnih.govuspharmacist.com |

| Macrolide Antibiotics | Azithromycin, Clarithromycin, Erythromycin, Roxithromycin medicinesinformation.co.nzmedicinesauthority.gov.mtmedsafe.govt.nz | Increased risk/severity of QTc prolongation | Increased | drugbank.commedicinesinformation.co.nzmedicinesauthority.gov.mtmedsafe.govt.nz |

| Antihistamines | Azatadine, Bilastine, Brompheniramine, Buclizine, Cyclizine, Cyproheptadine, Desloratadine, Hydroxyzine, Rupatadine drugbank.comnih.govggcmedicines.org.ukaaamedicines.org.ukmedsafe.govt.nz | Increased risk/severity of QTc prolongation | Increased | drugbank.comnih.govggcmedicines.org.ukaaamedicines.org.ukmedsafe.govt.nz |

Methemoglobinemia-inducing agents (e.g., articaine, ambroxol, ropivacaine)

The risk or severity of methemoglobinemia can be increased when this compound is combined with methemoglobinemia-inducing agents. drugbank.com Specific examples of such agents mentioned in the context of potential interactions include articaine, ambroxol, and ropivacaine. drugbank.comdrugbank.comaifa.gov.it

Here is a table listing some methemoglobinemia-inducing agents with potential for interaction:

| Compound | Potential Interaction with this compound | Source |

| Ambroxol | Increased risk or severity of methemoglobinemia | drugbank.comdrugbank.com |

| Articaine | Increased risk or severity of methemoglobinemia | drugbank.comdrugbank.com |

| Ropivacaine | Increased risk or severity of methemoglobinemia | drugbank.com |

| Benzocaine | Increased risk or severity of methemoglobinemia | drugbank.com |

| Benzyl alcohol | Increased risk or severity of methemoglobinemia | drugbank.com |

| Bupivacaine | Increased risk or severity of methemoglobinemia | drugbank.comdrugbank.com |

| Butacaine | Increased risk or severity of methemoglobinemia | drugbank.com |

| Butamben | Increased risk or severity of methemoglobinemia | drugbank.com |

Neuroexcitatory agents (e.g., aminophenazone, azapropazone, balsalazide)